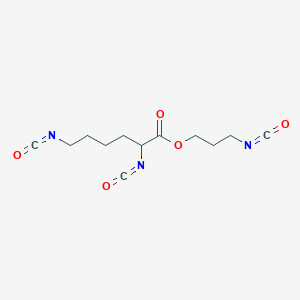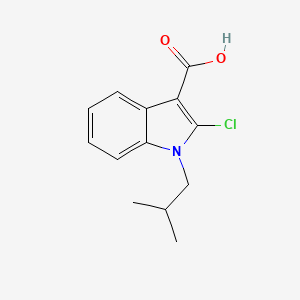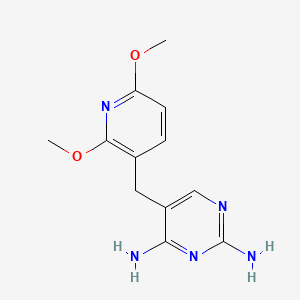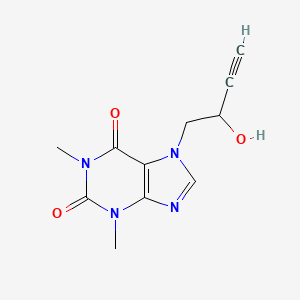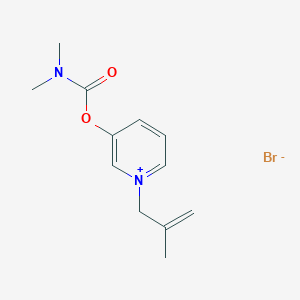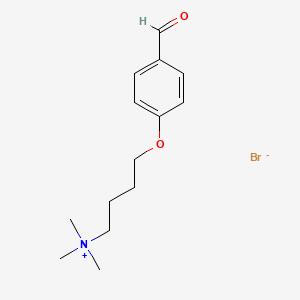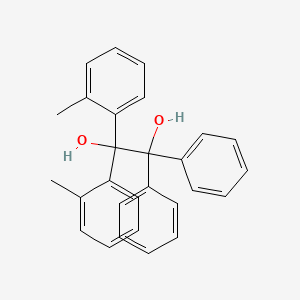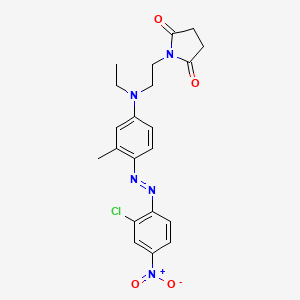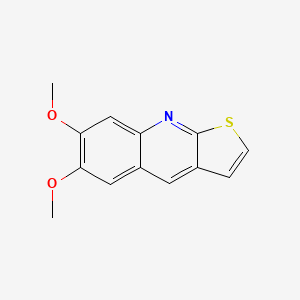
6,7-Dimethoxy-thieno(2,3-b)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-thieno(2,3-b)quinoline is a heterocyclic compound that belongs to the class of thienoquinolines These compounds are characterized by a fused ring system that includes both a thiophene and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-thieno(2,3-b)quinoline can be achieved through various synthetic routes. One common method involves the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines. This reaction is typically carried out under mild conditions using iodine as the cyclizing agent . Another approach involves the use of microwave irradiation, which has been shown to be an efficient and green method for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
6,7-Dimethoxy-thieno(2,3-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the electron-rich thiophene ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
科学研究应用
6,7-Dimethoxy-thieno(2,3-b)quinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 6,7-Dimethoxy-thieno(2,3-b)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can intercalate into DNA, disrupting the replication and transcription processes, which leads to the inhibition of cancer cell proliferation . Additionally, the compound may inhibit enzymes such as DNA gyrase and topoisomerase IV, further contributing to its anticancer activity .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar fused ring structure and exhibit various biological activities, including anticancer and antimicrobial properties.
2-Thio-containing pyrimidines: These compounds also possess a thiophene ring and have been studied for their diverse biological activities.
Uniqueness
Its ability to intercalate into DNA and inhibit specific enzymes makes it a unique candidate for anticancer research .
属性
CAS 编号 |
65479-91-6 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC 名称 |
6,7-dimethoxythieno[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2S/c1-15-11-6-9-5-8-3-4-17-13(8)14-10(9)7-12(11)16-2/h3-7H,1-2H3 |
InChI 键 |
MYTGFMBWMFXHSD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C=C3C=CSC3=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
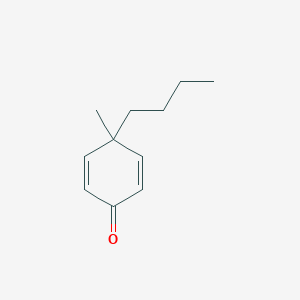
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
